molecular formula C12H9BrFNO3S B2806749 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide CAS No. 1551728-64-3

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide

Cat. No.: B2806749
CAS No.: 1551728-64-3
M. Wt: 346.17
InChI Key: HXZNEKCLASPKOG-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrFNO3S and a molecular weight of 346.17 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a phenoxybenzene structure

Preparation Methods

The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide include:

Properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNEKCLASPKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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